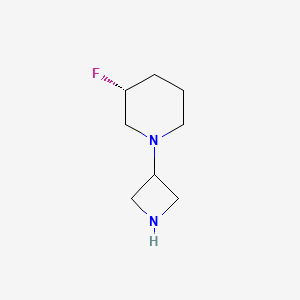
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
Übersicht
Beschreibung
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a useful research compound. Its molecular formula is C8H15FN2 and its molecular weight is 158.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural configuration that enhances its interaction with biological targets. The presence of the azetidine ring and fluorine atom contributes to its lipophilicity and potential receptor binding characteristics.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its interaction with various receptors and enzymes. Here are some key findings:
- Receptor Modulation : Studies indicate that compounds with similar structural motifs exhibit activity as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), suggesting that this compound may also function similarly .
- Inhibition of Enzymes : Preliminary data suggest that derivatives related to this compound may inhibit specific phosphodiesterases (PDEs), which are critical in various signaling pathways. Inhibitory assays showed varying degrees of potency against human recombinant PDEs, indicating potential therapeutic applications in conditions like erectile dysfunction or pulmonary hypertension .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Values | Reference |
|---|---|---|---|
| mGluR2 PAM | mGluR2 Receptor | Not specified | |
| PDE5 Inhibition | PDE5A1 | 34.6% inhibition | |
| Antiviral Activity | SARS-CoV-2 Mpro | IC50 = 1.87 μM |
Case Studies and Research Findings
- Metabotropic Glutamate Receptor Modulation :
- Phosphodiesterase Inhibition :
- Antiviral Properties :
Conclusions
This compound represents a promising candidate for further research due to its diverse biological activities. Its modulation of key receptors and enzymes suggests potential applications in treating neurological disorders and viral infections. Future studies should focus on optimizing its pharmacokinetic properties and elucidating detailed mechanisms of action to fully understand its therapeutic potential.
Future Directions
Further research is warranted to explore:
- In vivo studies to assess the pharmacodynamics and pharmacokinetics of this compound.
- Structural optimization to enhance selectivity and efficacy against specific biological targets.
- Clinical trials to evaluate safety and effectiveness in human subjects.
Eigenschaften
IUPAC Name |
(3R)-1-(azetidin-3-yl)-3-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2/c9-7-2-1-3-11(6-7)8-4-10-5-8/h7-8,10H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDMXUGHEIUPQL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















